Cas no 851470-03-6 (3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide)

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide is a specialized organic compound known for its unique sulfonamide functionality and chlorinated aromatic rings. This compound exhibits excellent stability, solubility, and reactivity, making it suitable for a range of chemical transformations and applications. Its distinct structural features confer high selectivity and efficiency in various chemical processes.
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide structure
851470-03-6 structure
Product name:3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide
CAS No:851470-03-6
MF:C14H19Cl2NO4S2
MW:400.340959787369
CID:6441727

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide
    • 3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzenesulfonamide
    • Benzenesulfonamide, 3,4-dichloro-N-(2-methylpropyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-
    • Inchi: 1S/C14H19Cl2NO4S2/c1-10(2)8-17(11-5-6-22(18,19)9-11)23(20,21)12-3-4-13(15)14(16)7-12/h3-4,7,10-11H,5-6,8-9H2,1-2H3
    • InChI Key: BHOAEGMUTSZDBV-UHFFFAOYSA-N
    • SMILES: C1(S(N(CC(C)C)C2CCS(=O)(=O)C2)(=O)=O)=CC=C(Cl)C(Cl)=C1

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2547-0128-2μmol
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide
851470-03-6 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F2547-0128-2mg
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide
851470-03-6 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F2547-0128-10μmol
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide
851470-03-6 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F2547-0128-4mg
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide
851470-03-6 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F2547-0128-25mg
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide
851470-03-6 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F2547-0128-40mg
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide
851470-03-6 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F2547-0128-20μmol
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide
851470-03-6 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F2547-0128-15mg
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide
851470-03-6 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F2547-0128-1mg
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide
851470-03-6 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F2547-0128-3mg
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide
851470-03-6 90%+
3mg
$63.0 2023-07-28

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide Related Literature

Additional information on 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide

Introduction to 3,4-dichloro-N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide and Its Significance in Modern Chemical Research

The compound with the CAS number 851470-03-6, identified as 3,4-dichloro-N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide, represents a fascinating subject of study in the realm of pharmaceutical chemistry and medicinal biology. This intricate molecular structure, characterized by its chlorinated aromatic ring system and unique sulfonamide substituents, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both chloro and sulfonamide functional groups suggests a multifaceted chemical reactivity that could be leveraged for designing molecules with enhanced binding affinity and selectivity towards biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties of such compounds with greater precision. The 3,4-dichloro-N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide structure exhibits a favorable balance of lipophilicity and polarizability, which are critical parameters for drug-like characteristics. Studies indicate that modifications in the dioxothiolan moiety can significantly influence the compound's solubility and metabolic stability, making it a promising candidate for further optimization.

In the context of contemporary drug discovery, the synthesis of heterocyclic sulfonamides has become a cornerstone due to their diverse biological activities. The sulfonamide group is particularly renowned for its role as a pharmacophore in numerous FDA-approved drugs, including antibiotics, anti-inflammatory agents, and antiviral medications. The incorporation of a dioxothiolan ring into the sulfonamide framework introduces additional complexity, which may confer novel mechanisms of action or improved efficacy against resistant pathogens. This underscores the importance of exploring such derivatives as potential leads for addressing unmet medical needs.

The chloro substituents in the aromatic ring of this compound contribute to its electrophilic nature, making it susceptible to nucleophilic substitution reactions. This property can be exploited in cross-coupling reactions to introduce further functional groups or to link the molecule to other pharmacophores. Such modifications are essential for tailoring the compound's biological profile to specific therapeutic targets. For instance, recent research has demonstrated that aryl sulfonamides can act as inhibitors of enzymes involved in cancer metabolism by disrupting key signaling pathways.

From a synthetic chemistry perspective, the preparation of 3,4-dichloro-N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the complex aromatic core. Additionally, protecting group strategies are crucial in managing the reactivity of different functional groups during synthesis. Advances in green chemistry have also influenced this process by promoting solvent-free reactions and catalytic systems that minimize waste generation.

The biological evaluation of this compound has revealed intriguing properties that warrant further investigation. In vitro assays have shown that derivatives similar to 3,4-dichloro-N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide exhibit inhibitory activity against certain kinases implicated in tumor growth and progression. The dioxothiolan moiety appears to play a pivotal role in modulating enzyme-substrate interactions by inducing conformational changes that hinder catalytic activity. Such findings align with emerging trends in oncology research, where small molecules are being designed to selectively target aberrant signaling cascades.

Moreover, the compound's interaction with biological membranes has been studied using spectroscopic techniques such as nuclear magnetic resonance (NMR) and circular dichroism (CD). These studies suggest that the presence of both hydrophobic and hydrophilic regions enhances its ability to penetrate cellular membranes while maintaining stability within intracellular compartments. This property is particularly relevant for drugs designed to treat diseases caused by intracellular pathogens or genetic mutations.

The development of novel sulfonamides also necessitates an understanding of their potential toxicological profiles. High-throughput screening (HTS) technologies have been instrumental in identifying compounds with favorable safety profiles early in the discovery process. The 3,4-dichloro-N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide derivative has undergone preliminary toxicity assessments using cell-based models, which indicate moderate acute toxicity but low chronic effects at therapeutic doses.

Future directions in research may focus on exploring analogs of this compound that exhibit enhanced potency or selectivity. For example, replacing one of the chloro substituents with an alkoxycarbonyl group could improve metabolic stability while retaining biological activity. Similarly, incorporating fluorine atoms into the aromatic ring might enhance binding affinity through halogen bonding interactions with target proteins.

The integration of artificial intelligence (AI) into drug discovery workflows has accelerated the identification of promising candidates like 3,4-dichloro-N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide. Machine learning algorithms can predict optimal synthetic routes and predict biological outcomes based on vast datasets derived from previous experiments. This synergy between experimental chemistry and computational biology holds immense potential for streamlining drug development pipelines.

In conclusion,3,4-dichloro-N-(1λ6-thiolan)-N(2-methylpropyl)benzene sulfonamide CAS 85777003036 stands as a testament to the innovative spirit driving modern pharmaceutical research。 Its unique structural features offer a rich foundation for developing next-generation therapeutics。 As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in addressing complex diseases through targeted molecular intervention。

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